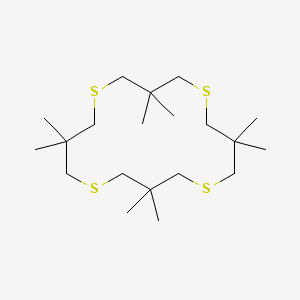
1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound features a large ring structure with multiple sulfur atoms, making it a member of the tetrathia crown ethers family. Its chemical formula is C16H32S4, and it is often studied for its ability to form complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane typically involves the reaction of 2,2,6,6-tetramethyl-4-thiaheptanedial with sulfur-containing reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether form.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction restores the thioether structure. Substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atoms.
科学的研究の応用
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane has several scientific research applications, including:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems that involve metal ion interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
作用機序
The mechanism by which 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding applications .
類似化合物との比較
Similar Compounds
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetraazacyclohexadecane: This compound is similar in structure but contains nitrogen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,9,13-tetrathiacyclohexadecane: A simpler version of the compound without the methyl groups, which affects its solubility and complexation behavior.
Uniqueness
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring specific solubility and complexation properties .
特性
CAS番号 |
110935-37-0 |
|---|---|
分子式 |
C20H40S4 |
分子量 |
408.8 g/mol |
IUPAC名 |
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane |
InChI |
InChI=1S/C20H40S4/c1-17(2)9-21-11-18(3,4)13-23-15-20(7,8)16-24-14-19(5,6)12-22-10-17/h9-16H2,1-8H3 |
InChIキー |
ODKBENUMVGWEBO-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCC(CSCC(CSCC(CSC1)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


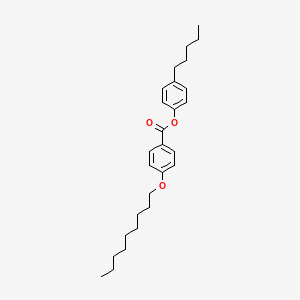
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
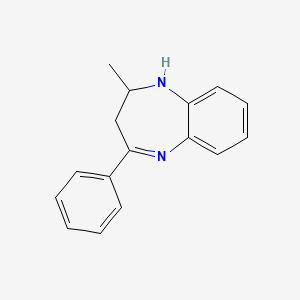


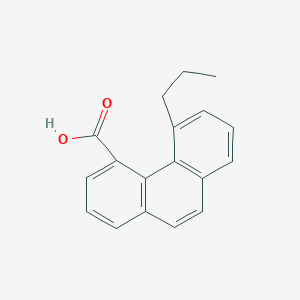
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
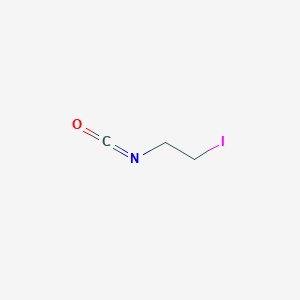
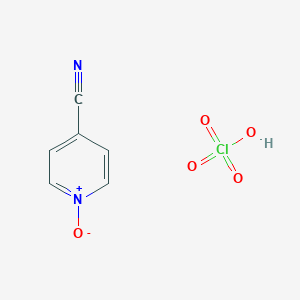
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
